molecular formula C18H27N3O3 B2414300 N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide CAS No. 2415572-50-6

N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide

Cat. No.: B2414300
CAS No.: 2415572-50-6
M. Wt: 333.432
InChI Key: YORXMJQWJZBRAA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, an acetamido group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the acetamido group and the phenoxy group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and acetamido compounds, such as:

  • N,N-dimethyl-4-{[2-(4-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide
  • N,N-dimethyl-4-{[2-(2-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide

Uniqueness

What sets N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-[[[2-(3-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14-5-4-6-16(11-14)24-13-17(22)19-12-15-7-9-21(10-8-15)18(23)20(2)3/h4-6,11,15H,7-10,12-13H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORXMJQWJZBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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